5-Bromo-2-isopropylamino-3-nitropyridine
Overview
Description
5-Bromo-2-isopropylamino-3-nitropyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 5-position, an isopropylamino group at the 2-position, and a nitro group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropylamino-3-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 5-bromo-2-isopropylaminopyridine. The nitration reaction typically employs a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Another synthetic route involves the bromination of 2-isopropylamino-3-nitropyridine. This reaction is typically carried out using bromine or a bromine-containing reagent, such as N-bromosuccinimide, in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions are optimized to achieve selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration or bromination processes. These processes are typically carried out in batch or continuous reactors, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropylamino-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-bromo-2-isopropylamino-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-isopropylamino-3-nitropyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents. Its structural features make it a valuable building block for designing molecules with potential therapeutic properties.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronic devices.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool for investigating biochemical pathways.
Industrial Chemistry: The compound is used as a precursor in the synthesis of agrochemicals and specialty chemicals. Its reactivity and functional groups make it a versatile starting material for various chemical transformations.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropylamino-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The bromine and nitro groups can interact with specific amino acid residues in the active site of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity.
In material science, the compound’s electronic properties, such as electron affinity and conductivity, play a crucial role in its function. The presence of electron-withdrawing groups (bromine and nitro) can influence the compound’s ability to participate in charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
5-Bromo-2-isopropylamino-3-nitropyridine can be compared with other similar compounds, such as:
5-Bromo-2-amino-3-nitropyridine: Lacks the isopropyl group, which may affect its reactivity and biological activity.
2-Isopropylamino-3-nitropyridine: Lacks the bromine atom, which may influence its electronic properties and reactivity.
5-Bromo-2-isopropylamino-4-nitropyridine: The position of the nitro group is different, which can affect the compound’s chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, biological activity, and suitability for various applications.
Properties
IUPAC Name |
5-bromo-3-nitro-N-propan-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-5(2)11-8-7(12(13)14)3-6(9)4-10-8/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRLTPGUMVDKSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647936 | |
Record name | 5-Bromo-3-nitro-N-(propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954228-62-7 | |
Record name | 5-Bromo-N-(1-methylethyl)-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954228-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-nitro-N-(propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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